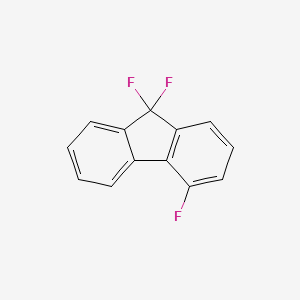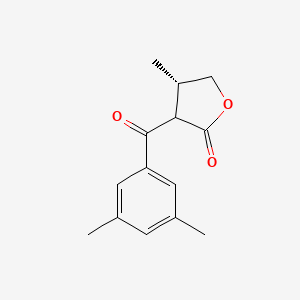
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- is a chemical compound known for its unique structure and properties This compound belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring fused to a lactone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethylbenzoyl chloride with a suitable dihydrofuran derivative in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. The presence of the benzoyl group also allows it to interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, 3-(4-methylbenzoyl)dihydro-4-methyl-: Similar structure but with a different substitution pattern on the benzoyl group.
2(3H)-Furanone, 3-(3,5-dimethylphenyl)dihydro-4-methyl-: Lacks the carbonyl group, affecting its reactivity and properties.
Uniqueness
2(3H)-Furanone, 3-(3,5-dimethylbenzoyl)dihydro-4-methyl-, (4S)- is unique due to the presence of both the 3,5-dimethylbenzoyl group and the chiral center at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
376364-27-1 |
|---|---|
Molekularformel |
C14H16O3 |
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
(4S)-3-(3,5-dimethylbenzoyl)-4-methyloxolan-2-one |
InChI |
InChI=1S/C14H16O3/c1-8-4-9(2)6-11(5-8)13(15)12-10(3)7-17-14(12)16/h4-6,10,12H,7H2,1-3H3/t10-,12?/m1/s1 |
InChI-Schlüssel |
GWHMKIYAPHHNLI-RWANSRKNSA-N |
Isomerische SMILES |
C[C@@H]1COC(=O)C1C(=O)C2=CC(=CC(=C2)C)C |
Kanonische SMILES |
CC1COC(=O)C1C(=O)C2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


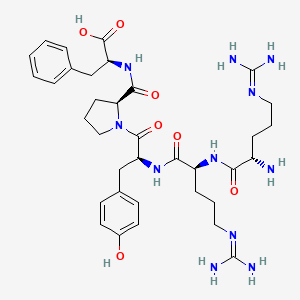

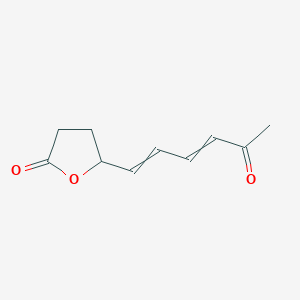
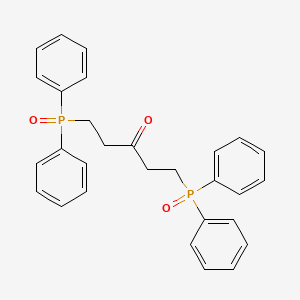
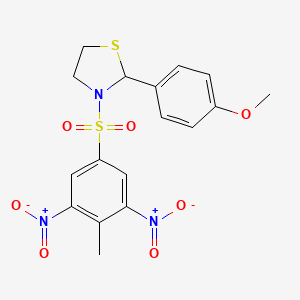
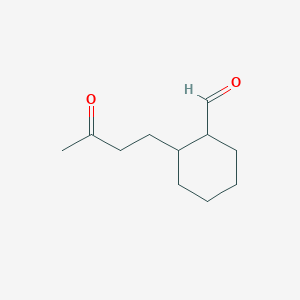

![Tributyl[(2-chlorophenyl)methyl]stannane](/img/structure/B14254589.png)
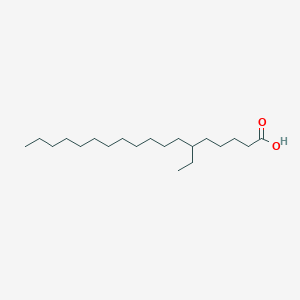
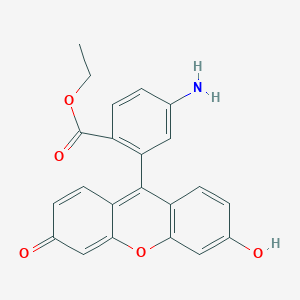
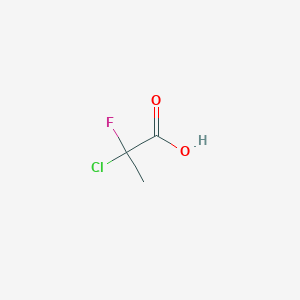
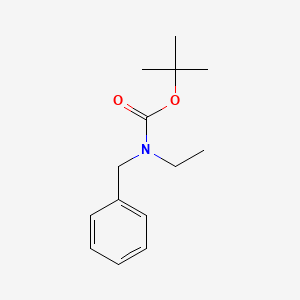
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
